![molecular formula C10H10N4O3S2 B3009988 N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide CAS No. 477872-16-5](/img/structure/B3009988.png)
N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide
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Overview
Description
“N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound that contains a 1,2,3-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazol-5-yl derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several steps. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of the in vitro antimicrobial activity of this compound have been investigated. Notably, the new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated potential bioactivity against Gram-positive bacteria. Among these, Compound 15 , which contains a 5-nitro-2-furoyl moiety, exhibited the highest antimicrobial effect with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .
Cytotoxic Effects
In addition to its antimicrobial properties, further studies have explored the cytotoxic effects of related compounds. While specific data on N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide are not available, related 1,3,4-thiadiazole derivatives have been evaluated for their impact on leukemia cell lines and human cervical carcinoma cells .
Analgesic and Anti-Inflammatory Activities
Thiazole derivatives, including compounds similar to N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide, have shown significant analgesic and anti-inflammatory activities. While direct evidence for this specific compound is limited, it falls within a class of molecules with potential therapeutic effects .
Organic Synthesis
The synthesis of N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide contributes to the field of organic chemistry. Researchers have successfully conducted condensation reactions to obtain this compound, as indicated by characteristic signals in the 1H NMR spectra .
Lipophilicity Studies
Understanding the lipophilicity of compounds is crucial for drug development. While lipophilicity data specific to N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide is not readily available, its characterization in terms of lipophilic properties could be relevant for further investigations .
Evaluation as Antimicrobial Agents
Given its antimicrobial potential, this compound may serve as a starting point for designing novel antimicrobial agents. Further studies could explore its efficacy against specific bacterial strains and assess its safety profile .
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps) . These enzymes play a crucial role in tissue remodeling and disease processes, including cancer and inflammation .
Mode of Action
1,3,4-thiadiazole compounds have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide might interact with its targets in a similar manner.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Result of Action
1,3,4-thiadiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
N'-(benzenesulfonyl)-4-methylthiadiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-7-9(18-13-11-7)10(15)12-14-19(16,17)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSAELAHXDBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide |
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